Cetirizine

描述

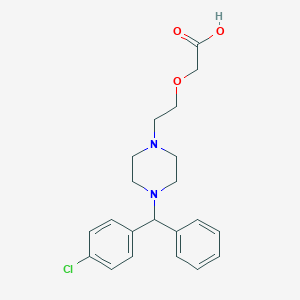

Structure

3D Structure

属性

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLPARSLTMPFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83881-52-1 (di-hydrochloride) | |

| Record name | Cetirizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4022787 | |

| Record name | Cetirizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cetirizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from ethanol | |

CAS No. |

83881-51-0 | |

| Record name | Cetirizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83881-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetirizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetirizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00341 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cetirizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETIRIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO7261ME24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cetirizine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cetirizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

110-115°C, 110-115 °C, 112.5 °C | |

| Record name | Cetirizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00341 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cetirizine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cetirizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Intermediate Synthesis

The key intermediate, 2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)-N,N-dimethylacetamide dihydrochloride, is synthesized through nucleophilic substitution. Reacting the ethanol derivative with 2-chloro-N,N-dimethylacetamide in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C for 6–8 hours yields the amide intermediate.

Hydrolysis and Salification

The intermediate undergoes alkaline hydrolysis using sodium hydroxide (2–3 M) at reflux temperatures (100–110°C) for 4–6 hours to produce this compound free base. Subsequent treatment with hydrochloric acid (37% w/w) in ethanol precipitates this compound dihydrochloride, achieving a purity >99% after recrystallization.

Ion Exchange Resin-Based Synthesis

A patent by CN102321047A introduces a streamlined method using C100H resin to replace multi-step reactions, reducing energy consumption and waste.

This compound Sodium Salt Purification

This compound sodium salt solution is passed through a C100H resin column, which selectively binds sodium ions. Elution with deionized water at pH <2.5 generates this compound free acid, eliminating the need for traditional acid-base extraction.

Direct Hydrochloride Formation

Concentrated hydrochloric acid is added to the this compound solution under vigorous stirring, maintaining pH 0.5–1.0 for 1–2 hours. Crystallization in butanone at 20±5°C yields this compound dihydrochloride with 98.5% purity.

Table 1: Comparison of Traditional vs. Ion Exchange Methods

| Parameter | Traditional Method | Ion Exchange Method |

|---|---|---|

| Reaction Steps | 4 | 2 |

| Yield (%) | 78–82 | 89–92 |

| Purity (%) | >99 | 98.5 |

| Energy Consumption | High | Low |

| Environmental Impact | Moderate | Reduced |

Green Chemistry Approaches

Emerging methods focus on solvent reduction and catalytic efficiency. For example, microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating, though industrial scalability remains challenging.

Critical Analysis of Industrial Feasibility

化学反应分析

Degradation of Cetirizine

- Oxidation: this compound can degrade through oxidation, a common pathway for drug degradation . In polyethylene glycol formulations, this compound reacts with reactive peroxide intermediates, such as peroxyl radicals, leading to the formation of this compound N-oxide .

-

UV/Chlorine Treatment: this compound degradation has been studied under UV/chlorine treatment, where reactive species like HO- , Cl- , and ClO- are involved .

- HO- Reactions: Hydroxyl radicals (HO- ) react with this compound through H-abstraction and addition pathways. H-abstraction from the hydrocarbon chain of this compound is favorable, and HO- addition to the phenyl group's unsaturated bonds is thermodynamically spontaneous .

- ClO- Reactions: The ClO- addition to the unsaturated bonds at the C24 site is thermodynamically spontaneous and exothermic. H-abstraction reactions on the phenyl group are thermodynamically nonspontaneous .

- Cl- Reactions: Chlorine radicals (Cl- ) show low reactivity towards this compound. H-abstraction of H36 is thermodynamically spontaneous and dynamically possible .

- Acidic and Oxidative Conditions: this compound dihydrochloride is unstable in 2 M HCl and 0.5% H2O2 . The degradation kinetics in acidic conditions follow a pseudo-first-order reaction at 70-90°C, while hydrogen peroxide-mediated degradation also follows pseudo-first-order kinetics at 50-80°C .

Reaction Mechanism of this compound Derivatives

科学研究应用

Treatment of Allergic Rhinitis

Cetirizine is commonly prescribed for allergic rhinitis, which includes both seasonal allergic rhinitis (hay fever) and perennial allergic rhinitis. Clinical studies have demonstrated its effectiveness in alleviating symptoms such as sneezing, nasal congestion, and itchy eyes.

- Efficacy in Clinical Trials : A randomized controlled trial indicated that a daily dose of 10 mg this compound significantly improved the overall quality of life scores related to allergic rhinitis compared to placebo. The study reported a notable reduction in total symptom severity complex scores over a four-week period (p < 0.05) .

- Pharmacological Profile : Compared to other second-generation antihistamines, this compound has been shown to have a favorable pharmacological profile with minimal sedative effects, making it suitable for long-term use in patients .

Management of Chronic Urticaria

Chronic spontaneous urticaria is another area where this compound has proven effective. It is often used as a first-line treatment option.

- Clinical Evidence : A Cochrane review confirmed the efficacy of this compound in managing chronic urticaria symptoms. In a study involving patients treated with this compound plus ranitidine versus placebo, 62.5% of patients achieved complete remission in the treatment group compared to 44% in the placebo group .

- Quality of Life Improvement : Patients reported significant improvements in Urticaria Activity Scores and quality of life assessments after treatment with this compound .

Pediatric Applications

This compound is also utilized in pediatric populations for managing allergic diseases.

- Safety and Efficacy : Research indicates that this compound is safe and effective for treating allergic conditions in children. A study found that a daily dose of 10 mg significantly improved symptom control compared to placebo .

- Laboratory Findings : this compound was associated with lower serum total immunoglobulin E levels and reduced eosinophil counts, indicating its role in modulating allergic responses .

Ophthalmic Use

This compound is available as an ophthalmic solution for treating allergic conjunctivitis.

- Indications : It effectively alleviates ocular symptoms such as itching and redness caused by allergens. The ophthalmic formulation provides targeted relief with minimal systemic absorption .

Emerging Research and Safety Concerns

While this compound is generally well-tolerated, there have been reports of adverse effects.

- Hepatotoxicity Cases : Some case studies have documented instances of this compound-induced hepatotoxicity, leading to elevated liver enzymes without prior history of liver disease or other medications . This highlights the importance of monitoring liver function in patients on long-term this compound therapy.

- Psychiatric Effects : Research suggests that this compound may be associated with psychiatric and neurological adverse events at higher rates than some other antihistamines . Clinicians should be aware of these potential side effects when prescribing this compound.

作用机制

AC-170 的作用机制是西替利嗪抑制 H1 受体。这阻止了组胺(过敏反应的关键介质)与其受体的结合,从而减少了瘙痒、发红和肿胀等症状。 西替利嗪对 H1 受体的选择性抑制最大限度地减少了与第一代抗组胺药相关的镇静作用 。

相似化合物的比较

Comparative Analysis with Similar Compounds

Cetirizine vs. Bilastine

- Efficacy : In a double-blind study of SAR patients, bilastine 20 mg demonstrated comparable symptom relief to this compound 10 mg. However, bilastine showed a superior adverse event (AE) profile, with significantly fewer reports of sedation or drowsiness .

- Mechanistic Insight : Both drugs selectively target peripheral H1 receptors, but bilastine’s lower CNS penetration may explain its reduced sedative effects.

| Parameter | This compound 10 mg | Bilastine 20 mg | Placebo |

|---|---|---|---|

| Symptom Reduction (TSSC) | 28.9% | 28.5% | 12.7% |

| Sedation Incidence | 8.2% | 2.1%* | 3.5% |

This compound vs. Fexofenadine

- Temporal Efficacy: In an environmental exposure unit study, this compound 10 mg provided 26% greater reduction in Total Symptom Severity Complex (TSSC) scores than fexofenadine 180 mg at 12 hours post-dose. This compound also showed superior relief for runny nose, sneezing, and ocular symptoms .

- Pharmacokinetics : this compound’s longer half-life (8–11 hours) compared to fexofenadine (14–18 hours) contributes to its sustained activity, despite fexofenadine’s theoretically longer duration .

| Symptom | This compound (Δ TSSC) | Fexofenadine (Δ TSSC) |

|---|---|---|

| Runny Nose (12h) | -1.8 | -1.2* |

| Sneezing (12h) | -1.5 | -1.0* |

| Itchy Eyes (12h) | -0.9 | -0.6* |

Δ = Change from baseline; *p < 0.05 vs. This compound

This compound vs. Mizolastine

- Cutaneous Reactivity : this compound 10 mg exhibited 30% greater inhibition of histamine-induced flare responses at 24 hours post-dose compared to mizolastine 10 mg. This suggests stronger peripheral H1 blockade and longer-lasting anti-inflammatory effects .

- Clinical Relevance : this compound’s prolonged activity supports its use in chronic urticaria, where sustained symptom control is critical.

This compound vs. Loratadine

- Safety Profile: Analysis of the FDA Adverse Event Reporting System (FAERS) revealed similar AE rates for this compound and loratadine. However, this compound had a higher proportion of female-reported AEs (50.8% vs.

- Efficacy : Both drugs show equivalent efficacy in SAR, but this compound’s faster onset (1 hour vs. 3 hours for loratadine) may benefit acute symptom management .

This compound vs. Rupatadine

- Dose-Dependent Effects : In perennial allergic rhinitis (PAR), rupatadine 20 mg achieved 43% greater symptom improvement than this compound 10 mg, likely due to its dual H1 and platelet-activating factor (PAF) receptor antagonism .

- Limitations: No significant differences were observed between rupatadine 10 mg and this compound 10 mg, highlighting the importance of dose optimization .

生物活性

Cetirizine is a second-generation antihistamine primarily used for the treatment of allergic rhinitis and chronic urticaria. It is known for its selective inhibition of peripheral H1 receptors, which results in reduced allergic symptoms. This article explores the biological activity of this compound, including its pharmacological properties, antimicrobial effects, anti-inflammatory actions, and clinical efficacy.

Pharmacological Properties

This compound is a metabolite of hydroxyzine and exhibits several pharmacokinetic characteristics that contribute to its efficacy:

- Absorption : Rapidly absorbed with a time to maximum concentration (Tmax) of approximately 1 hour after oral administration.

- Bioavailability : Estimated to be over 70%, with similar bioavailability between tablet and syrup forms.

- Protein Binding : High plasma protein binding (93%).

- Volume of Distribution : Approximately 0.44 L/kg.

- Metabolism : Primarily excreted unchanged in urine, with minimal liver enzyme interaction, making it suitable for patients with liver dysfunction .

Antimicrobial Activity

Recent studies have highlighted this compound's potential antimicrobial properties. An exploratory study demonstrated significant in vitro activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) ranged from 200 to 2000 μg/ml. Notably, this compound exhibited bactericidal effects in vivo against Salmonella typhimurium, providing evidence for its potential as an antibacterial agent .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/ml) | Action Type |

|---|---|---|

| Staphylococcus aureus | 200 - 1000 | Bactericidal |

| Escherichia coli | 400 - 2000 | Bactericidal |

| Salmonella typhimurium | 200 - 1000 | Bactericidal |

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties independent of its antihistaminic effects. In children with perennial allergic rhinitis (PAR), this compound significantly reduced nasal levels of interleukin (IL)-4 and IL-8, indicating a shift towards a Th1 cytokine response. This modulation of the immune response suggests that this compound may play a role in controlling inflammation associated with allergic conditions .

Case Study: Efficacy in Children

A double-blind multicenter study involving children aged 2–6 years showed that this compound was safe and effective in treating allergic rhinitis. The study reported significant improvements in symptom scores and quality of life measures compared to placebo .

Clinical Use and Efficacy

This compound has been extensively studied in clinical trials for its effectiveness in managing allergic rhinitis. It has been shown to improve nasal and ocular symptoms significantly and enhance the quality of life for patients suffering from allergies. Compared to other second-generation antihistamines, this compound demonstrates a favorable profile regarding efficacy and tolerability .

Table 2: Clinical Efficacy of this compound

| Study Type | Duration | Dosage | Outcome |

|---|---|---|---|

| Randomized Controlled Trial | 4 weeks | 10 mg daily | Significant improvement in PRQLQ scores |

| Multicenter Study | Variable | 5-10 mg daily | Improved symptom control compared to placebo |

常见问题

Q. How do factorial design experiments improve this compound analytical method robustness?

- Methodology : Optimize parameters (e.g., pH, mobile phase) using response surface methodology. A 2³ factorial design achieved a resolution of 5 with R² >0.95, confirming model predictability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。